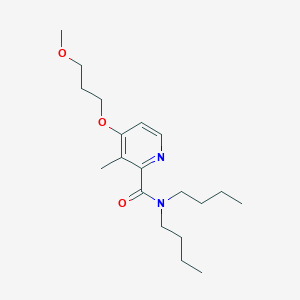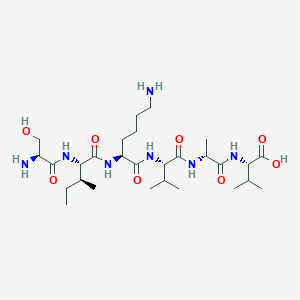![molecular formula C12H18NO5P B12526974 Phosphonic acid, [(acetyloxy)-3-pyridinylmethyl]-, diethyl ester CAS No. 672299-97-7](/img/structure/B12526974.png)
Phosphonic acid, [(acetyloxy)-3-pyridinylmethyl]-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, [(acetyloxy)-3-pyridinylmethyl]-, diethyl ester is a compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of a phosphorus atom bonded to carbon and oxygen atoms
Méthodes De Préparation
The synthesis of phosphonic acid, [(acetyloxy)-3-pyridinylmethyl]-, diethyl ester can be achieved through several methods. One common approach involves the reaction of diethyl phosphite with a suitable pyridine derivative under controlled conditions. The reaction typically requires the presence of a catalyst and may be carried out under reflux conditions to ensure complete conversion. Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Phosphonic acid, [(acetyloxy)-3-pyridinylmethyl]-, diethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can introduce different functional groups onto the pyridine ring .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of other organophosphorus compounds. In biology, it has potential applications as a biochemical probe for studying enzyme mechanisms and metabolic pathways. In medicine, it is being investigated for its potential use as a drug candidate due to its unique chemical properties. Additionally, in industry, it is used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of phosphonic acid, [(acetyloxy)-3-pyridinylmethyl]-, diethyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various biochemical and chemical processes. The pathways involved in its mechanism of action include coordination chemistry and catalysis, where the compound facilitates the transformation of substrates into products .
Comparaison Avec Des Composés Similaires
Phosphonic acid, [(acetyloxy)-3-pyridinylmethyl]-, diethyl ester can be compared with other similar compounds such as phosphoric acid derivatives and phosphinic acid derivatives. While all these compounds contain phosphorus, they differ in their chemical structure and reactivity. For example, phosphoric acid derivatives have a P=O bond, while phosphinic acid derivatives have a P-H bond. The unique structure of this compound gives it distinct chemical properties and reactivity, making it suitable for specific applications .
Propriétés
Numéro CAS |
672299-97-7 |
|---|---|
Formule moléculaire |
C12H18NO5P |
Poids moléculaire |
287.25 g/mol |
Nom IUPAC |
[diethoxyphosphoryl(pyridin-3-yl)methyl] acetate |
InChI |
InChI=1S/C12H18NO5P/c1-4-16-19(15,17-5-2)12(18-10(3)14)11-7-6-8-13-9-11/h6-9,12H,4-5H2,1-3H3 |
Clé InChI |
PYYZXCLPHDIHKZ-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(C1=CN=CC=C1)OC(=O)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3-Phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidin-2-yl)phenol](/img/structure/B12526891.png)
![Benzamide, N-[(1S)-1-(phenylmethyl)-2-(phenylseleno)ethyl]-](/img/structure/B12526899.png)

![4-{4-[(Propan-2-yl)oxy]benzene-1-sulfinyl}phenol](/img/structure/B12526914.png)
![2-Diazonio-1-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]ethen-1-olate](/img/structure/B12526915.png)
![(2Z)-2-(Ethylimino)-3-[(pyridin-2-yl)methyl]-1,3-thiazolidin-4-one](/img/structure/B12526916.png)






![3-{[2-(2H-Tetrazol-5-yl)propan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B12526963.png)
![Methanone, (2,5-dimethyl-3-furanyl)[4-(trifluoromethyl)phenyl]-](/img/structure/B12526967.png)
